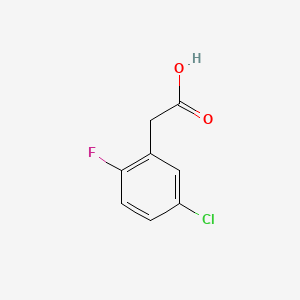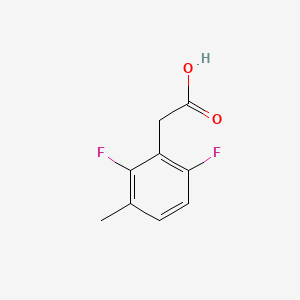
氯甲基(4-硝基苯基)碳酸酯
描述
Chloromethyl (4-nitrophenyl) carbonate, also known as p-nitrophenyl chloroformate, is a coupling agent used in the synthesis of ureas, carbamates, and carbonates . It is also used as a building block in solid-phase peptide synthesis (SPPS) to obtain altered side chain functionalities in peptides .
Synthesis Analysis
4-Nitrophenyl chloroformate is used to block hydroxyl groups in nucleosides. It was applied to synthesize 4-nitrophenyl-5′O-tritylthymidine-3′-carbonate in 89% yield .Molecular Structure Analysis
The molecular formula of Chloromethyl (4-nitrophenyl) carbonate is C8H6ClNO5 . The InChI code is 1S/C8H6ClNO5/c9-5-14-8(11)15-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 . The Canonical SMILES is C1=CC(=CC=C1N+[O-])OC(=O)OCCl .Physical And Chemical Properties Analysis
The molecular weight of Chloromethyl (4-nitrophenyl) carbonate is 231.59 g/mol . The compound has a melting point of 56-58 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .科学研究应用
1. 聚合物的功能化
氯甲基(4-硝基苯基)碳酸酯已被用于修饰葡聚糖(一种生物聚合物)。这种修饰涉及葡聚糖与 4-硝基苯基氯甲酸酯的反应,导致形成非环状碳酸酯基团。这些修饰后的葡聚糖分子已显示出结合模型氨基类药物(如苯乙胺和酪胺)的能力,展示了在药物递送系统中的潜在应用 (Ramírez、Sánchez-Chaves 和 Arranz,1995 年)。
2. 有机化学中的动力学研究
已经对氯甲基(4-硝基苯基)碳酸酯与各种亲核试剂的反应进行了广泛的动力学研究。这些研究提供了对反应机理和速率的见解,这对于理解和设计化学过程至关重要。例如,已经研究了氯甲基(4-硝基苯基)碳酸酯的苯胺分解(与苯胺反应)和酚解(与酚反应)的动力学和机理,揭示了这些反应中协同和逐步机理的细节 (Castro、Gazitúa 和 Santos,2005 年;Castro、Pavez 和 Santos,2002 年)。
3. 有机化合物的合成
该化合物已被用于合成其他有机化合物,例如 2-氯甲基-4-硝基苯基 α-D-吡喃葡萄糖苷。已发现这种特定化合物是酵母 α-葡萄糖苷酶的有效酶激活不可逆抑制剂,展示了其在酶学研究和抑制剂设计中的潜力 (Briggs、Haines 和 Taylor,1992 年)。
4. 化学反应中的活化参数
氯甲基(4-硝基苯基)碳酸酯一直是研究某些化学反应(如酯交换反应)的活化参数的主题。这些研究有助于更深入地了解影响化学过程反应性和效率的因素,这对于在工业和实验室环境中进行优化至关重要 (Os'kina 和 Vlasov,2009 年;Os'kina,2012 年)。
安全和危害
作用机制
Target of Action
Chloromethyl (4-nitrophenyl) carbonate is a chemical compound that primarily targets 4-nitrophenol (4-NP) . The 4-NP is a widely used intermediate in the synthesis of various pesticides, dyes, and pharmaceuticals . It is also used as a benchmark reaction to assess the activity of nanostructured materials .
Mode of Action
The compound interacts with its target, 4-NP, through a process known as catalytic reduction . This interaction involves the use of nanostructured materials as catalysts for the reduction of nitrophenol in the presence of reducing agents . The reduction of 4-NP is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the catalytic reduction of 4-nitrophenol . This reduction process is influenced by various parameters, including the size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface, and functions of diffusion to control catalytic activity .
Result of Action
The primary result of the action of Chloromethyl (4-nitrophenyl) carbonate is the reduction of 4-nitrophenol . This reduction process is a key step in the synthesis of various fine or special chemicals, polymers, and pharmaceuticals . The compound is synthesized through a reaction involving p-Nitrophenol, chloromethyl chloroformate, and triethylamine .
Action Environment
The action of Chloromethyl (4-nitrophenyl) carbonate is influenced by various environmental factors. For instance, the reaction is typically carried out in anhydrous tetrahydrofuran at room temperature . Additionally, the reaction is performed under a nitrogen atmosphere and requires vigorous stirring . These conditions help to ensure the efficacy and stability of the compound’s action.
属性
IUPAC Name |
chloromethyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO5/c9-5-14-8(11)15-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTWCUYBIVJSTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380672 | |
| Record name | chloromethyl (4-nitrophenyl) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl (4-nitrophenyl) carbonate | |
CAS RN |
50780-50-2 | |
| Record name | chloromethyl (4-nitrophenyl) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chloromethyl 4-nitrophenyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1350546.png)





![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide](/img/structure/B1350562.png)
![6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1350563.png)


